molecular formula C9H12O2 B14419475 Methyl octa-2,4,6-trienoate CAS No. 82388-11-2

Methyl octa-2,4,6-trienoate

Cat. No.: B14419475
CAS No.: 82388-11-2
M. Wt: 152.19 g/mol
InChI Key: TXBNJWACVBJFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octa-2,4,6-trienoate is an organic compound with the molecular formula C9H10O2. It is a methyl ester derivative of octa-2,4,6-trienoic acid. This compound is characterized by its conjugated triene structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octa-2,4,6-trienoate can be synthesized through various methods. One common approach involves the Wittig olefination of 2,4-hexadienal with a suitable phosphonium ylide, followed by esterification with methanol . The reaction typically requires a base such as potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale Wittig reactions followed by purification through distillation or chromatography. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl octa-2,4,6-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The conjugated triene system allows for electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation: Octa-2,4,6-trienoic acid.

    Reduction: Octa-2,4,6-trienol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl octa-2,4,6-trienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octa-2,4,6-trienoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to cell differentiation and proliferation . This activation counteracts processes like the epithelial-mesenchymal transition, which is crucial in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4,6-decatrienoate: Another triene ester with similar chemical properties but a longer carbon chain.

    Octa-2,4,6-trienoic acid: The parent acid of methyl octa-2,4,6-trienoate.

    Methyl 2,4-decadienoate: A related compound with a conjugated diene system.

Uniqueness

This compound is unique due to its specific triene structure, which imparts distinct reactivity and potential biological activity. Its ability to activate PPARγ and its applications in skin cancer research highlight its significance compared to other similar compounds .

Properties

CAS No.

82388-11-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl octa-2,4,6-trienoate

InChI

InChI=1S/C9H12O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H,1-2H3

InChI Key

TXBNJWACVBJFRS-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.